molecular formula C20H30O5 B5235950 Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate

Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate

Cat. No.: B5235950
M. Wt: 350.4 g/mol
InChI Key: WDGAEGPGFJIFKJ-UHFFFAOYSA-N
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Description

Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethyl propanedioate moiety linked to a 4-tert-butylphenoxy group via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Hydrolysis: Diethyl propanedioate and 4-tert-butylphenol.

    Reduction: Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanediol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability and resistance to oxidation.

    Biological Studies: It is utilized in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Antioxidant Activity: The phenoxy group can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

    Signal Transduction: The compound may modulate signal transduction pathways by interacting with receptors and other signaling molecules.

Comparison with Similar Compounds

Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate can be compared with other similar compounds, such as:

    Diethyl 2-[3-(4-methylphenoxy)propyl]propanedioate: Similar structure but with a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.

    Diethyl 2-[3-(4-phenoxy)propyl]propanedioate: Lacks the tert-butyl group, leading to different reactivity and solubility characteristics.

    Diethyl 2-[3-(4-tert-butylphenoxy)ethyl]propanedioate: Similar structure but with an ethyl chain instead of a propyl chain, affecting its physical and chemical properties.

Properties

IUPAC Name

diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-6-23-18(21)17(19(22)24-7-2)9-8-14-25-16-12-10-15(11-13-16)20(3,4)5/h10-13,17H,6-9,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGAEGPGFJIFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=CC=C(C=C1)C(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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